REACTION_CXSMILES
|
[C:1]([O:10][CH2:11][CH3:12])(=[O:9])/[CH:2]=[CH:3]\[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH:13](=[O:17])[CH2:14][CH2:15][CH3:16]>C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[C:13]([CH:2]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:1]([O:10][CH2:11][CH3:12])=[O:9])(=[O:17])[CH2:14][CH2:15][CH3:16]
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
144 g
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the excess butyraldehyde was firstly distilled off over a Vigreux column
|
Type
|
WASH
|
Details
|
washed with 200 ml of 5% (wt./vol.) sodium hydrogen carbonate solution and 200 ml of water
|
Type
|
EXTRACTION
|
Details
|
The aqueous phases were back-extracted with a small amount of hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
freed from solvent on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
Distillation of the resulting crude product in a high vacuum over a Vigreux column
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)C(C(=O)OCC)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104.5 g | |
YIELD: PERCENTYIELD | 85.6% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |